BenchChemオンラインストアへようこそ!

N-(2-oxo-2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide

Medicinal chemistry Physicochemical profiling Lead optimization

Procure CAS 1207005-42-2 – a 2-oxoindole-pyrazine-2-carboxamide fragment – to exploit its unique bidentate H-bond donor/acceptor motif. The C‑2 carbonyl and N‑1 NH of the oxindole ring enable kinase hinge-binding interactions that indole and indoline congeners cannot replicate. It forms a near-perfect matched molecular pair with the indoline analog (CAS 1405325‑23‑6), allowing direct measurement of oxidation-state impact on logP, solubility, and metabolic stability. Ideal for CNS kinase SAR (GSK‑3β, CDK5, p38α) and FBDD libraries. HPLC purity certificate and NMR identity confirmation provided with every order.

Molecular Formula C13H10N4O2
Molecular Weight 254.24 g/mol
CAS No. 1207005-42-2
Cat. No. B6581543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-oxo-2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide
CAS1207005-42-2
Molecular FormulaC13H10N4O2
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)NC(=O)C3=NC=CN=C3)NC1=O
InChIInChI=1S/C13H10N4O2/c18-12-6-8-5-9(1-2-10(8)17-12)16-13(19)11-7-14-3-4-15-11/h1-5,7H,6H2,(H,16,19)(H,17,18)
InChIKeyXTBPPORUNIIXLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Oxo-2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide (CAS 1207005-42-2): Structural Identity and Procurement Context


N-(2-Oxo-2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide (CAS 1207005-42-2) is a heterocyclic hybrid molecule in which a pyrazine-2-carboxamide group is appended to the 5-position of a 2-oxoindole (oxindole) scaffold . With a molecular formula of C₁₃H₁₀N₄O₂ and a molecular weight of 254.24 g/mol, the compound occupies a structural niche between fully aromatic indole-pyrazine carboxamides (e.g., N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, reported as a selective MAO-B inhibitor) and the saturated indoline analog N-(indolin-5-yl)pyrazine-2-carboxamide (CAS 1405325-23-6) [1]. The 2‑oxo substituent introduces a hydrogen-bond-accepting carbonyl and a hydrogen-bond-donating NH within the lactam ring, creating a distinct pharmacophoric pattern that cannot be replicated by indole or indoline congeners. This compound falls within the generic structural scope of Hoffmann‑La Roche patents claiming 2‑oxo‑2,3‑dihydro‑indoles for CNS disorders, though it is not itself listed as a specifically exemplified compound in the accessible patent documents [2].

Why In-Class Substitution of N-(2-Oxo-2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide Is Scientifically Unsound


The 2‑oxoindole (oxindole) core of CAS 1207005-42-2 is not a minor structural variant of indole or indoline—it represents a fundamentally different chemotype with distinct hydrogen-bonding capacity, tautomeric behavior, and electronic distribution . The lactam carbonyl at C‑2 serves as a strong hydrogen-bond acceptor, while the N‑1 NH acts as a donor, creating a donor–acceptor pair that is absent in indoline (donor only) and indole (donor only, non‑basic NH) . This duality enables bidentate interactions with biological targets (e.g., kinase hinge regions) that simpler indole‑pyrazine carboxamides cannot engage [1]. Furthermore, the 2‑oxoindole scaffold can undergo lactam–lactim tautomerism, generating a 2‑hydroxyindole form under physiological conditions—a property absent in both indole and indoline series—which may alter target binding kinetics, solubility, and metabolic stability in ways that are not predictable from analog data [2]. Substituting a structurally similar compound found in screening libraries (e.g., N‑(indolin‑5‑yl)pyrazine‑2‑carboxamide, CAS 1405325-23-6) therefore risks losing or unpredictably altering the interaction profile that the 2‑oxo group enables.

Quantitative Differentiation Evidence for N-(2-Oxo-2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide (CAS 1207005-42-2) Relative to Closest Analogs


Molecular Weight and Hydrogen-Bond Donor/Acceptor Count vs. N-(Indolin-5-yl)pyrazine-2-carboxamide

The target compound (CAS 1207005-42-2) differs from its closest purchasable analog, N-(indolin-5-yl)pyrazine-2-carboxamide (CAS 1405325-23-6), by the presence of a carbonyl oxygen at the 2-position of the indole ring. This single-atom difference increases the molecular weight by 14 Da (254.24 vs. 240.26 g/mol), adds one hydrogen-bond acceptor (HBA count increases from 3 to 4), and introduces a lactam NH donor that is more acidic than the indoline NH (predicted pKa ~12–13 for indoline NH vs. ~13–14 for oxindole NH) . The additional HBA site specifically alters the compound's capacity to engage kinase hinge regions that require a carbonyl acceptor, as demonstrated crystallographically for related 2-oxoindole kinase inhibitors [1].

Medicinal chemistry Physicochemical profiling Lead optimization

Oxidation-State Differentiation: 2-Oxoindole vs. Indoline Scaffold Redox and Conformational Properties

The 2-oxoindole scaffold of CAS 1207005-42-2 is the oxidized congener of indoline. The C‑2 carbon exists as a planar sp² carbonyl carbon rather than a tetrahedral sp³ methylene, fundamentally altering the conformational preference of the five-membered ring. In the oxindole form, the ring adopts a near-planar geometry conducive to π-stacking and conjugation with the appended pyrazine carboxamide, whereas indoline adopts a puckered envelope conformation [1]. This conformational difference changes the spatial vector of the pyrazine-2-carboxamide substituent relative to the indole plane, which can affect target binding geometry even when the primary pharmacophore elements appear identical [2]. The 2-oxoindole is also resistant to oxidative metabolism at the C‑2 position (a known metabolic soft spot for indoline), potentially altering in vitro–in vivo correlation [3].

Chemical stability Redox chemistry Conformational analysis

Class-Level CNS Drug-Likeness Inferred from 2-Oxoindole Patent Family

The 2‑oxo‑2,3‑dihydro‑indole scaffold is the core of a Hoffmann‑La Roche patent family (US20160095844, WO2014040965, JP6116693) explicitly directed to the treatment of CNS disorders including schizophrenia, bipolar disorder, and substance abuse [1]. While CAS 1207005-42-2 is not itself an exemplified compound in these patents, its structure falls within the claimed generic formula wherein Ar is a 6‑membered heteroaryl group containing one or two N‑atoms (explicitly including pyrazinyl) [1]. The patent family teaches that the 2‑oxoindole scaffold was selected for CNS indications based on its ability to cross the blood–brain barrier, a property that distinguishes it from many indole‑2‑carboxamide kinase inhibitors that are peripherally restricted due to P‑glycoprotein efflux [2]. By contrast, N‑(1‑(3‑fluorobenzoyl)‑1H‑indol‑5‑yl)pyrazine‑2‑carboxamide, a related indole‑pyrazine carboxamide, was developed as a peripheral MAO‑B inhibitor and its brain penetration was not characterized as a primary design feature [3].

CNS drug discovery Blood-brain barrier penetration Neuropsychiatric disorders

Recommended Procurement and Research Application Scenarios for N-(2-Oxo-2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide


CNS Kinase Inhibitor Lead Generation Leveraging the 2-Oxoindole Scaffold

Programs targeting CNS kinases (e.g., GSK‑3β, CDK5, or p38α MAPK in neuroinflammation) can procure CAS 1207005-42-2 as a fragment-like starting point for structure–activity relationship (SAR) exploration. The 2‑oxoindole scaffold is validated by the Roche CNS patent family (US20160095844) as brain-penetrant, and the pyrazine‑2‑carboxamide appendage provides a second heterocyclic hydrogen‑bond acceptor for hinge binding [1]. Researchers should compare this compound head‑to‑head with N‑(indolin‑5‑yl)pyrazine‑2‑carboxamide (CAS 1405325‑23‑6) in initial biochemical screens to empirically determine whether the 2‑oxo group confers a potency or selectivity advantage for their kinase target of interest, given that the 2‑oxo carbonyl adds a critical HBA site absent in the indoline comparator .

Indoleamine 2,3-Dioxygenase (IDO) / Tryptophan 2,3-Dioxygenase (TDO) Inhibitor Screening

Although direct bioactivity data for this compound on IDO/TDO are not confirmed in curated databases (a BindingDB entry BDBM50127139 under CHEMBL3628553 appears to correspond to a structurally distinct molecule with different SMILES) [1], the structural resemblance of the 2‑oxoindole‑pyrazine carboxamide to known IDO inhibitors with indole carboxamide motifs supports its inclusion in focused screening libraries for these immuno‑oncology targets. Procurement for this purpose should be accompanied by a request for HPLC purity certification (recommended ≥95%) and NMR identity confirmation to rule out misassignment, given the conflicting database annotations observed .

Physicochemical Comparator in Oxindole–Indoline Matched Molecular Pair Analysis

CAS 1207005-42-2 and CAS 1405325-23-6 constitute a near-perfect matched molecular pair differing only by the oxidation state at C‑2 (oxindole vs. indoline). Procuring both compounds enables quantitative measurement of the impact of this single structural change on logP (predicted ΔlogP approximately –0.7 for oxindole vs. indoline due to the polar carbonyl), aqueous solubility, plasma protein binding, and microsomal metabolic stability [1]. Such data are generically valuable for medicinal chemistry teams establishing scaffold-specific design guidelines for indole-based kinase or CNS programs [2].

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 254.24 Da, CAS 1207005-42-2 falls within the fragment space (MW < 300 Da) suitable for FBDD campaigns. The compound offers 13 heavy atoms, a balanced HBD/HBA profile (2 donors, 4 acceptors), and two distinct heterocyclic recognition elements (pyrazine and oxindole) capable of interrogating diverse binding pockets [1]. Its procurement alongside the indoline analog (MW 240.26) and the fully aromatic indole analog N-(1H-indol-5-yl)pyrazine-2-carboxamide would create a three-compound 'oxidation-state ladder' for fragment screening, allowing detection of binding preferences correlated with scaffold oxidation state .

Quote Request

Request a Quote for N-(2-oxo-2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.